molecular formula C23H32N6 B12383314 Cxcr4-IN-1

Cxcr4-IN-1

Cat. No.: B12383314
M. Wt: 392.5 g/mol
InChI Key: HNSRQPXATXLWIX-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cxcr4-IN-1 is a small molecule inhibitor that targets the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cell migration, hematopoiesis, and immune responses. Overexpression of CXCR4 has been associated with several pathological conditions, such as cancer metastasis, HIV infection, and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cxcr4-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure, followed by functional group modifications to enhance the compound’s affinity and selectivity for CXCR4. Common synthetic routes involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct the core scaffold. Subsequent steps may include amide bond formation, reduction, and protection-deprotection sequences .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Process optimization focuses on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to streamline production .

Chemical Reactions Analysis

Types of Reactions

Cxcr4-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Cxcr4-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of CXCR4 inhibitors.

    Biology: Employed in cell migration and signaling studies to elucidate the role of CXCR4 in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating cancer metastasis, HIV infection, and inflammatory diseases.

    Industry: Utilized in the development of diagnostic and therapeutic agents targeting CXCR4.

Mechanism of Action

Cxcr4-IN-1 exerts its effects by binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its endogenous ligand, C-X-C motif chemokine ligand 12 (CXCL12). This inhibition disrupts downstream signaling pathways involved in cell migration, proliferation, and survival. The compound’s mechanism of action involves the inhibition of G protein-coupled receptor signaling, leading to reduced chemotaxis and cell migration .

Comparison with Similar Compounds

Similar Compounds

    AMD3100 (Plerixafor): A well-known CXCR4 antagonist used clinically for stem cell mobilization.

    IT1t: A small molecule inhibitor of CXCR4 with a different core structure.

    CVX15: A peptide-like antagonist of CXCR4.

Uniqueness of Cxcr4-IN-1

This compound is unique due to its high affinity and selectivity for CXCR4, making it a valuable tool for studying CXCR4-related biological processes. Its distinct chemical structure allows for specific interactions with the receptor, providing insights into the receptor’s function and potential therapeutic applications .

Properties

Molecular Formula

C23H32N6

Molecular Weight

392.5 g/mol

IUPAC Name

(8S)-8-[(2R)-2-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrrolidin-1-yl]-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C23H32N6/c1-17-25-19(16-22(26-17)28-14-12-27(2)13-15-28)20-9-5-11-29(20)21-8-3-6-18-7-4-10-24-23(18)21/h4,7,10,16,20-21H,3,5-6,8-9,11-15H2,1-2H3/t20-,21+/m1/s1

InChI Key

HNSRQPXATXLWIX-RTWAWAEBSA-N

Isomeric SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C)[C@H]3CCCN3[C@H]4CCCC5=C4N=CC=C5

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C)C3CCCN3C4CCCC5=C4N=CC=C5

Origin of Product

United States

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